![molecular formula C17H16N2O2 B6084035 N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084035.png)
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide
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Overview
Description
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide, also known as MBP, is a synthetic compound that has been widely used in scientific research. MBP is a derivative of benzoxazole and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide involves binding to the hydrophobic core of amyloid fibrils. The benzoxazole moiety of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide inserts into the hydrophobic core of amyloid fibrils, while the 4-methylphenyl group interacts with the surface of the fibrils. This binding induces a conformational change in N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide, which leads to the emission of fluorescence.
Biochemical and Physiological Effects:
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide also inhibits the formation of reactive oxygen species (ROS) and protects cells from oxidative stress. Additionally, N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has been found to have anti-inflammatory and anti-tumor activities.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide in lab experiments include its high sensitivity and specificity for the detection of amyloid fibrils, its ability to inhibit the aggregation of Aβ peptides, and its anti-oxidative and anti-inflammatory properties. However, the limitations of using N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited application in vivo.
Future Directions
There are several future directions for the use of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide in scientific research. One direction is the development of more efficient synthesis methods for N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide and its derivatives. Another direction is the optimization of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide for in vivo imaging of amyloid fibrils. Additionally, N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide could be used as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Finally, N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide could be used as a tool for the study of protein aggregation and misfolding.
Synthesis Methods
The synthesis of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide involves the reaction of 4-methylphenylacetic acid with 2-aminobenzoxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then converted to N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide by reacting with propanoyl chloride. The overall yield of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide synthesis is around 50%.
Scientific Research Applications
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has been widely used in scientific research as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide binds to amyloid fibrils with high affinity and emits fluorescence upon binding, which allows for the detection and quantification of amyloid fibrils.
properties
IUPAC Name |
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-16(20)18-13-8-9-15-14(10-13)19-17(21-15)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEWYJHBCHGAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide |
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